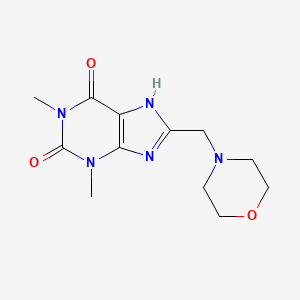

![molecular formula C16H16FNO5S2 B2579162 2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide CAS No. 337923-51-0](/img/structure/B2579162.png)

2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide is a chemical compound with the molecular formula C16H16FNO5S2 . It is also known by its synonyms N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorobenzenesulfonyl)acetamide .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.430 and a density of 1.4±0.1 g/cm3 . Its boiling point is 698.2±55.0 °C at 760 mmHg . The flash point is 376.0±31.5 °C .Aplicaciones Científicas De Investigación

Immunomodulatory Effects

A study by Wang et al. (2004) explored the immunomodulatory properties of a novel synthetic compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide (CL 259,763), highlighting its potential in modifying the reactivity of lymphoid cell populations affected by tumor growth. This compound showed promise in enhancing the immune response to tumors by augmenting the response of lymphocytes to tumor cells and increasing macrophage inhibitory effects on tumor cell growth. Additionally, it was found to restore the alloreactivity of lymphocytes in immunodepressed mice and increase the release of interleukins and colony-stimulating factors, suggesting its potential application in immunotherapy against cancer (Wang et al., 2004).

Antiepileptic Drug Candidate

In the realm of neurology, a study by Tanaka et al. (2019) identified DSP-0565, a derivative with a similar structural motif, as a strong, broad-spectrum anti-epileptic drug candidate. By optimizing the compound to improve its ADME profile and reduce reactive metabolic production, the study highlighted its efficacy in various models of convulsion with a good safety margin. This suggests potential applications of related compounds in developing new treatments for epilepsy (Tanaka et al., 2019).

Fluorinating Agents in Organic Synthesis

Research by Fritz-Langhals (1994) on alkali metal fluorides as efficient fluorinating agents discusses the utility of similar sulfonamide derivatives in the enantiocontrolled synthesis of fluorocarboxylic acids and fluoroalkyl benzenes. This demonstrates the role of such compounds in facilitating selective fluorination reactions, which are pivotal in medicinal chemistry and the synthesis of pharmaceuticals (Fritz-Langhals, 1994).

Antimicrobial Agents

A study on the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety by Darwish et al. (2014) indicates the potential use of similar compounds as antimicrobial agents. Through the design and synthesis of heterocyclic compounds incorporating sulfamoyl moieties, the study highlights the broad spectrum of antimicrobial activities that can be achieved, suggesting the potential for developing new antimicrobial drugs (Darwish et al., 2014).

Propiedades

IUPAC Name |

N-[2-(benzenesulfonyl)ethyl]-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO5S2/c17-13-6-8-15(9-7-13)25(22,23)12-16(19)18-10-11-24(20,21)14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZLEVSXHDBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCNC(=O)CS(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-fluorophenyl)sulfonyl]-N-[2-(phenylsulfonyl)ethyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-2,3,4,5,6,7-hexahydrobenzo[b]thiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2579079.png)

![(2R,3R)-1-[(tert-butoxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2579083.png)

![2-[1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2579088.png)

![ethyl (2E)-2-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]acetate](/img/structure/B2579091.png)

![Tert-butyl 2-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2579093.png)

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2579094.png)

![(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione](/img/structure/B2579100.png)